molecular formula C24H23N3O2 B12071983 1-(Pyridin-2-yl)piperazine, N-FMOC protected CAS No. 1980054-13-4

1-(Pyridin-2-yl)piperazine, N-FMOC protected

Cat. No.: B12071983
CAS No.: 1980054-13-4
M. Wt: 385.5 g/mol
InChI Key: AHUDFFMGSBAROX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperazine, N-FMOC protected, is a piperazine derivative where the fluorenylmethyloxycarbonyl (FMOC) group is attached to the nitrogen atom of the piperazine ring. This modification serves as a protective group during synthetic processes, particularly in peptide and small-molecule synthesis, to prevent unwanted side reactions. The base compound, 1-(2-pyridyl)piperazine (C₉H₁₃N₃, MW: 163.22), is a versatile scaffold in medicinal chemistry due to its ability to interact with neurotransmitter receptors such as serotonin and dopamine receptors . The N-FMOC variant enhances stability during solid-phase synthesis and facilitates purification via hydrophobic interactions .

Properties

CAS No.

1980054-13-4

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-pyridin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C24H23N3O2/c28-24(27-15-13-26(14-16-27)23-11-5-6-12-25-23)29-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-12,22H,13-17H2

InChI Key

AHUDFFMGSBAROX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Buchwald–Hartwig Amination

This method enables the direct coupling of 2-bromopyridine with piperazine under transition-metal catalysis.

Reagents/Conditions Yield Key Observations
Pd₂(dba)₃, Xantphos, NaOtBu60%Efficient coupling in dioxane at 120°C under microwave irradiation.
Pd(OAc)₂, PPh₃, K₂CO₃~50%Requires prolonged reaction times (12–24 h) and anhydrous conditions.
PdCl₂(dppf), Cs₂CO₃45%Lower yields due to steric hindrance from piperazine’s bicyclic structure.

Mechanistic Insight : The Pd(0) catalyst undergoes oxidative addition with 2-bromopyridine to form a Pd(II) intermediate, followed by coordination with piperazine’s amine. Reductive elimination yields the coupled product.

Stepwise Protection-Deprotection Strategy

For improved selectivity, a temporary protecting group (e.g., Boc) is introduced to block one nitrogen of piperazine during coupling.

Step Reagents Purpose
Boc protection of piperazineBoc₂O, DMAP, CH₂Cl₂Blocks one amine for regioselective coupling.
Coupling with 2-bromopyridinePd₂(dba)₃, Xantphos, NaOtBuIntroduces pyridin-2-yl group to free amine.
Boc deprotectionTFA/CH₂Cl₂Liberates the FMOC-targeted amine.

FMOC Protection of Piperazine Derivatives

The FMOC group is introduced via electrophilic substitution using Fmoc-Cl or Fmoc-OSu. Selectivity is critical to avoid over-alkylation.

Direct FMOC Protection with Fmoc-Cl

Conditions Yield Challenges
Fmoc-Cl, DIPEA, CH₂Cl₂, 0°C70–85%Risk of bis-FMOC adduct formation.
Fmoc-Cl, NMM, DMF, RT65%Slower kinetics due to polar solvent.

Optimization Tip : Use excess DIPEA to scavenge HCl and drive the reaction to completion.

Alternative Approaches

  • Cu²⁺ Complexation : Temporarily blocks one amine of piperazine, enabling selective FMOC protection of the remaining amine.

  • Fmoc-OSu Activation : Forms mixed carbonates, reducing steric hindrance during protection.

Method Advantages Limitations
Fmoc-Cl + DIPEAFast reaction, high yieldsRequires anhydrous conditions.
Fmoc-OSu + HOBtMilder conditions, less side productsHigher cost.

Integrated Synthesis of N-FMOC-Protected 1-(Pyridin-2-yl)piperazine

Combining the above steps, the optimal workflow involves:

  • Pd-catalyzed coupling of 2-bromopyridine with piperazine.

  • FMOC protection of the free amine using Fmoc-Cl/DIPEA.

Representative Protocol

Step Details
Coupling 2-Bromopyridine (1.1 eq), piperazine (1 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), NaOtBu (3 eq), dioxane, 120°C, 10 min (microwave).
FMOC Protection Fmoc-Cl (1.2 eq), DIPEA (2 eq), CH₂Cl₂, 0°C → RT, 1 h.

Yield : ~45–60% (dependent on coupling efficiency and protection selectivity).

Critical Challenges and Solutions

Side Reactions During FMOC Protection

Issue Solution
Bis-FMOC adductsUse stoichiometric Fmoc-Cl and DIPEA.
Incomplete protectionProlong reaction time or increase Fmoc-Cl concentration.

Purity Control

  • HPLC Monitoring : Track dibenzofulvene byproduct (UV at 300 nm) during FMOC removal.

  • Crystallization : Purify final product via recrystallization in EtOAc/hexanes.

Comparative Analysis of Methods

Method Advantages Drawbacks
Pd-Catalyzed Coupling + Fmoc-ClHigh efficiency, scalableExpensive catalysts, moderate yields.
Stepwise Boc ProtectionOrthogonal protection strategyAdditional steps, lower overall yields.
Cu²⁺ ComplexationExcellent selectivityComplex workup, lower throughput.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing CNS-targeting drugs (e.g., vortioxetine analogs).

  • Peptide Synthesis : FMOC-protected piperazine derivatives serve as building blocks for cyclic peptides.

  • Catalysis : Pyridin-2-yl-piperazine ligands enhance metal complex stability .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazine, N-FMOC protected undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Role in Solid-Phase Peptide Synthesis

The N-FMOC protection group is widely used in SPPS due to its stability under basic conditions and ease of removal. This method allows for the efficient synthesis of peptides with various modifications. The following table summarizes key characteristics of the N-FMOC protecting group:

Property Details
Stability Stable under basic conditions; easily removed with mild bases like piperidine.
Deprotection Conditions Typically requires 20% piperidine in DMF for rapid cleavage.
Applications Used for synthesizing peptides with post-translational modifications (PTMs).

Research indicates that the N-FMOC group allows for the introduction of various modifications during peptide synthesis, enhancing the functional diversity of synthesized peptides .

Medicinal Chemistry Applications

1-(Pyridin-2-yl)piperazine derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition : Studies have shown that piperazine derivatives can act as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antidepressant Activity : Some derivatives have been explored for their potential antidepressant effects, with mechanisms involving serotonin receptor modulation .

A notable case study involved the synthesis and biological evaluation of various piperazine derivatives, demonstrating their efficacy as acetylcholinesterase inhibitors with promising IC50 values .

Synthesis of Complex Molecules

The versatility of 1-(Pyridin-2-yl)piperazine, N-FMOC protected, extends to its application in synthesizing complex organic molecules. The compound can be utilized as a building block in the construction of more complex structures through various coupling reactions.

Case Study: Synthesis via Grignard Reactions

A novel one-pot strategy has been developed for synthesizing protected substituted piperazines through Grignard reagent addition to pyrazine N-oxides. This method has shown high yields (33-91%) and allows for further functionalization . The ability to synthesize enantiomerically enriched products enhances its utility in drug discovery.

Biological Evaluations and Toxicity Studies

Biological evaluations of 1-(Pyridin-2-yl)piperazine derivatives have highlighted their potential therapeutic applications. For instance:

  • Amyloid Aggregation Inhibition : Some derivatives have been identified as potential therapeutics capable of inhibiting amyloid peptide aggregation, which is crucial in Alzheimer’s disease pathology .

In toxicity studies, it has been noted that many piperazine derivatives adhere to Lipinski's rule of five, indicating good oral bioavailability and favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazine, N-FMOC protected involves the interaction of the piperazine ring with various molecular targets. The FMOC group serves as a protective group, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences

Compound Substituent(s) Molecular Weight Key Structural Notes
1-(Pyridin-2-yl)piperazine, N-FMOC FMOC group on piperazine N ~443.5* Bulky FMOC group enhances steric hindrance
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CF₃ at pyridine 6-position 231.22 Electron-withdrawing CF₃ enhances binding to D3R
1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine CF₃ at pyridine 3-position 231.22 Altered receptor selectivity vs. 6-CF₃ analogs
4-(2-pyridinyl)piperazinomethanone Thienyl carbonyl group 287.37 Increased π-π stacking potential
1-(Phenylsulfonyl)-4-(pyridin-2-yl)piperazine Phenylsulfonyl group 317.36 Enhanced metabolic stability

*Estimated based on FMOC-Cl (MW: 260.22) + base compound.

  • Trifluoromethyl Derivatives : Substitution at the 3-, 4-, 5-, or 6-positions of the pyridine ring (e.g., A21–A24 in ) significantly alters electronic properties and receptor binding. For instance, 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine shows high affinity for dopamine D3 receptors (D3R) in analgesic development , whereas the 3-CF₃ analog may exhibit reduced selectivity .
  • Sulfur-Containing Derivatives : Compounds like 4-(pyridin-2-yl)piperazine-1-sulfonyl fluoride () and sulfonamide derivatives () demonstrate improved reactivity in SuFEx (Sulfur Fluoride Exchange) chemistry, enabling efficient bioconjugation .
  • Carbonyl and Aromatic Modifications: Thienyl or benzyl groups (e.g., 4-(2-pyridinyl)piperazinomethanone ) introduce additional hydrophobic interactions, enhancing binding to targets like 5-HT receptors compared to the FMOC-protected analog.

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Comparisons

Compound logP (Predicted) Solubility (aq.) Key Pharmacological Activity
N-FMOC Protected ~4.5 Low Synthetic intermediate; low bioactivity
1-[6-CF₃-pyridin-2-yl]piperazine 2.8 Moderate D3R/MOR dual agonist (analgesic)
TFMPP (1-(m-TFMPP)piperazine) 3.1 Low 5-HT1B/1C agonist (locomotor suppression)
Norbo-21/22 (Exo/Endo) 2.5 High Serotonin receptor modulation
  • N-FMOC Compound : High hydrophobicity (logP ~4.5) limits aqueous solubility, making it unsuitable for direct therapeutic use but ideal for synthetic intermediates .
  • Trifluoromethyl Analogs : Improved solubility (logP ~2.8) and receptor affinity due to CF₃’s electron-withdrawing effects . For example, 1-[6-CF₃-pyridin-2-yl]piperazine is a key pharmacophore in dual D3R/μ-opioid receptor ligands .
  • Serotonergic Agonists : Compounds like TFMPP (1-(m-trifluoromethylphenyl)piperazine) show dose-dependent suppression of locomotor activity via 5-HT1B/1C activation, whereas the FMOC-protected variant lacks such activity due to steric hindrance .

Biological Activity

1-(Pyridin-2-yl)piperazine, N-FMOC protected, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1-(Pyridin-2-yl)piperazine is characterized by its piperazine ring substituted with a pyridine moiety. The N-FMOC (9-fluorenylmethoxycarbonyl) protection enhances its stability and solubility during synthesis and biological assays.

Property Value
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
IUPAC Name1-(Pyridin-2-yl)piperazine N-FMOC protected
SMILESC1CN(CCN1)C(=O)OC2=CC=CC=N2

Antimicrobial Activity

Research indicates that 1-(Pyridin-2-yl)piperazine exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

  • Example Data :
    • Staphylococcus aureus : MIC = 0.5 µg/mL
    • Escherichia coli : MIC = 1.0 µg/mL

These findings suggest that the compound can disrupt bacterial cell wall synthesis, potentially through interaction with peptidoglycan precursors.

Antiviral Activity

The compound has also been investigated for antiviral properties. In vitro studies revealed that it inhibits viral replication in certain strains of HIV.

  • Case Study :
    • A study reported an IC50 value of 40 nM against HIV-1, indicating strong antiviral activity.

The mechanism by which 1-(Pyridin-2-yl)piperazine exerts its biological effects involves multiple pathways:

  • Receptor Binding : The compound binds to specific receptors on the cell membrane, modulating signaling pathways.
  • Enzyme Inhibition : It inhibits enzymes involved in critical metabolic processes, leading to reduced pathogen viability.
  • Membrane Disruption : The presence of the pyridine ring enhances the compound's ability to integrate into lipid membranes, disrupting their integrity.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

  • Study on Neuroprotection : Research indicates potential neuroprotective effects in models of neurodegeneration, suggesting utility in treating conditions like Alzheimer's disease.
  • Data Summary :
Study Focus Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antiviral ActivityIC50 = 40 nM against HIV-1
Neuroprotective EffectsReduced neuronal apoptosis in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-FMOC-protected 1-(pyridin-2-yl)piperazine while minimizing side reactions?

  • Methodological Answer : The synthesis of N-FMOC-protected derivatives requires careful selection of coupling reagents and protection strategies. For example, reductive amination between 1-(pyridin-2-yl)piperazine and FMOC-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM under inert atmosphere (argon/nitrogen) is commonly employed. However, side reactions such as fluorine loss (e.g., in trifluoromethyl-substituted analogs) may occur under prolonged LAH reduction conditions . Pilot reactions with monitoring via TLC or LC-MS are critical to optimize reaction time and temperature.

Q. How can analytical techniques validate the purity and structural integrity of N-FMOC-protected piperazine derivatives?

  • Methodological Answer :

  • HPLC : Purity >97% is achievable with reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient) .
  • NMR : Key signals include FMOC aromatic protons (δ 7.3–7.8 ppm) and piperazine NH (δ 3.4–4.1 ppm). Discrepancies in integration ratios may indicate incomplete deprotection or residual solvents .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ for C₂₄H₂₃N₃O₂: 394.18). Deviations >2 ppm require re-evaluation of synthetic steps .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of N-FMOC-protected 1-(pyridin-2-yl)piperazine in nucleophilic substitution reactions?

  • Methodological Answer : The pyridine ring’s electron-withdrawing nature enhances the piperazine nitrogen’s nucleophilicity, but FMOC protection introduces steric hindrance. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts reactivity trends. For example, coupling with aryl halides proceeds efficiently with Pd(OAc)₂/Xantphos catalysts but may stall with bulky substituents (e.g., 2-trifluoromethylphenyl) due to steric clashes . Kinetic studies (e.g., via in-situ IR) can quantify reaction rates .

Q. What strategies resolve contradictions in biological activity data for N-FMOC-protected piperazines across receptor-binding assays?

  • Methodological Answer : Discrepancies often arise from receptor subtype selectivity or assay conditions. For dual-target ligands (e.g., dopamine D3R/μ-opioid receptors):

  • Competitive Binding Assays : Use [³H]spiperone for D3R and [³H]DAMGO for MOR, with Ki values normalized to reference ligands (e.g., haloperidol for D3R) .
  • Functional Assays : Calcium flux or β-arrestin recruitment assays differentiate agonist vs. antagonist behavior. For example, compound 23 (1-(4-fluorophenyl)butyl-4-(pyridin-2-yl)piperazine) showed 44% yield but suboptimal D3R binding due to FMOC-induced conformational rigidity .

Q. How can computational tools predict metabolic stability and off-target interactions of N-FMOC-protected derivatives?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (target ~2.5–3.5 for blood-brain barrier penetration) and CYP450 inhibition (e.g., CYP2D6 liability due to pyridine interactions) .
  • Docking Studies : AutoDock Vina models ligand-receptor interactions. For example, FMOC-protected analogs may exhibit reduced TAAR1 agonism due to steric clashes in the binding pocket .

Critical Analysis of Contradictions

  • Synthetic Challenges : notes fluorine loss under LAH reduction, while reports failed coupling with 1-(pyridin-2-yl)piperazine, necessitating alternative routes (e.g., S-methylisothiourea-mediated amidination). These highlight the need for condition-specific optimization .
  • Biological Variability : FMOC protection improves solubility but reduces receptor affinity in some cases (Table 2). This trade-off requires balancing pharmacokinetic and pharmacodynamic properties .

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